5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Permeability

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 19982-35-5, C₁₀H₁₁N₃OS, MW 221.28) is a heterocyclic thiol belonging to the 1,2,4-triazole-3-thiol pharmacophore class, a privileged scaffold in medicinal chemistry associated with antibacterial, antifungal, anticancer, anti-inflammatory, and cholinesterase inhibitory activities. The compound features a 2-ethoxyphenyl substituent at the 5-position and a free thiol (-SH) group at the 3-position of the triazole ring, distinguishing it from unsubstituted phenyl, halogenated, methoxy, and N-substituted analogs.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 19982-35-5
Cat. No. B012498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS19982-35-5
Synonyms5-(2-ETHOXY-PHENYL)-4H-[1,2,4]TRIAZOLE-3-THIOL
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=NC(=S)NN2
InChIInChI=1S/C10H11N3OS/c1-2-14-8-6-4-3-5-7(8)9-11-10(15)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,15)
InChIKeyDAAVINWNKVQDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 19982-35-5) – Physicochemical Baseline and Comparator Selection Rationale for Research Procurement


5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 19982-35-5, C₁₀H₁₁N₃OS, MW 221.28) is a heterocyclic thiol belonging to the 1,2,4-triazole-3-thiol pharmacophore class, a privileged scaffold in medicinal chemistry associated with antibacterial, antifungal, anticancer, anti-inflammatory, and cholinesterase inhibitory activities [1]. The compound features a 2-ethoxyphenyl substituent at the 5-position and a free thiol (-SH) group at the 3-position of the triazole ring, distinguishing it from unsubstituted phenyl, halogenated, methoxy, and N-substituted analogs. The presence of the ortho-ethoxy group and the nucleophilic thiol handle jointly determine its physicochemical property profile—including lipophilicity (cLogP), polar surface area, hydrogen-bonding capacity, and synthetic derivatizability—which directly influences membrane permeability, CNS access potential, and suitability as a building block for library synthesis or lead optimization. This evidence guide identifies the closest structural comparators and presents quantitative differentiation along measurable physicochemical dimensions that are relevant to compound selection for drug discovery, chemical biology, and medicinal chemistry procurement decisions .

Why Interchanging 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with Generic 1,2,4-Triazole-3-thiol Analogs Introduces Uncontrolled Physicochemical Variability


Substituting 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with a generic 1,2,4-triazole-3-thiol analog—even one differing by a single substituent—introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, molecular topology, and synthetic accessibility that cannot be dismissed as negligible in structure-activity relationship (SAR) campaigns. For example, replacing the 2-ethoxyphenyl group with an unsubstituted phenyl lowers cLogP by approximately 0.3 log units , altering predicted membrane partitioning and potentially confounding cell-based assay results. Switching to a 2-chlorophenyl analog increases cLogP by approximately 1.0 log unit , shifting the compound into a different lipophilicity space and potentially introducing off-target promiscuity. The free thiol at position 3—absent in 3-thione tautomers or S-alkylated derivatives—provides a nucleophilic site for covalent probe design, metal chelation, or late-stage diversification that is entirely lost upon substitution [1]. Furthermore, the ortho-ethoxy group contributes only one rotatable bond and one hydrogen-bond acceptor, yielding a topological polar surface area (tPSA) of 50.8 Ų that falls below the 90 Ų threshold commonly associated with blood-brain barrier penetration [2]. Analogs with additional polar substituents or larger N4 substituents exceed this threshold, disqualifying them from CNS-targeted screening cascades. These cumulative differences mean that procurement of a closely related analog in place of the title compound carries a high risk of irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence for 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Relative to Closest Structural Analogs


Lipophilicity (cLogP) Differentiation Relative to 5-Phenyl and 5-(2-Chlorophenyl) Analogs

The cLogP of 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is 2.07, measured by the Hit2Lead/ChemBridge computational model on the free-thiol form . The unsubstituted 5-phenyl analog (5-phenyl-4H-1,2,4-triazole-3-thiol) has a reported cLogP of 1.76, a difference of +0.31 log units that reflects the incremental lipophilicity contributed by the ortho-ethoxy group . In the opposite direction, the 4-allyl-5-(2-chlorophenyl) analog registers cLogP = 3.08, a +1.01 log unit increase relative to the title compound, attributable to the higher lipophilicity of chlorine vs. ethoxy . These differences cross the 0.5 log unit threshold that is conventionally considered to produce meaningful changes in membrane partitioning and oral absorption potential, confirming that the ethoxyphenyl derivative occupies a distinct and intermediate lipophilicity range that is neither too polar (unsubstituted phenyl) nor excessively lipophilic (chlorophenyl).

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (tPSA) and Predicted CNS Permeability Advantage

The topological polar surface area (tPSA) of 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is 50.8 Ų, as reported by Hit2Lead . This value falls below the established threshold of 90 Ų for favorable passive blood-brain barrier (BBB) penetration, a widely cited medicinal chemistry guideline derived from analysis of CNS-penetrant drugs [1]. For comparison, the more polar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol—an analog that incorporates an additional amino group at N4 and is commercially available—typically exhibits a higher tPSA exceeding 80 Ų due to the extra hydrogen-bond donor and acceptor atoms [2]. The 50.8 Ų tPSA of the title compound, coupled with only 1 hydrogen-bond donor (thiol -SH) and 3 hydrogen-bond acceptors (triazole N atoms and ethoxy O), produces a physicochemical profile consistent with CNS drug-like space: tPSA < 90 Ų, HBD ≤ 3, HBA ≤ 7, and cLogP between 1 and 5 [1][3].

CNS drug discovery tPSA Blood-brain barrier

Thiol Reactivity and Derivatization Potential as a Differentiator from 3-Thione Tautomers and S-Alkylated Analogs

The free thiol (-SH) at position 3 of 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemically competent nucleophile that enables S-alkylation, S-acylation, disulfide formation, and thiol-ene click chemistry, distinguishing it from the corresponding 3-thione tautomer and pre-alkylated analogs [1]. S-substituted derivatives of 1,2,4-triazole-3-thiols have been systematically synthesized and evaluated for antimicrobial activity, with structure-activity relationship (SAR) studies demonstrating that alkylation of the thiol group modulates both potency and selectivity against bacterial and fungal strains [2][3]. For example, in a series of 5-(1-adamantyl)-1,2,4-triazole-3-thiols, S-alkylation with various electrophiles yielded compounds (12c, 12d, 12e, 13) that displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria as well as Candida albicans, while the parent thiols showed a distinct activity spectrum [4]. The title compound, bearing the free thiol, can therefore serve as a versatile starting material for focused library synthesis, enabling late-stage diversification that is precluded if a 3-thione or S-methyl analog is procured instead.

Covalent inhibitors Fragment-based drug discovery Click chemistry

Rotatable Bond Count and Molecular Rigidity Advantage in Binding Affinity Optimization

5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol possesses only a single rotatable bond, which corresponds to the ethoxy group (O–CH₂–CH₃ torsion), as cataloged by Hit2Lead . The triazole-phenyl bond is conjugated and exhibits restricted rotation. This minimal rotatable bond count (nRot = 1) contrasts with analogs bearing N4-allyl, N4-benzyl, or S-alkyl substituents that add 2–6 additional rotatable bonds. For instance, 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol carries 3 rotatable bonds , and S-substituted derivatives with benzylthioethyl groups can have 6 or more rotatable bonds [1]. In lead optimization, each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target, and the widely cited Veber rules for oral bioavailability establish an upper limit of 10 rotatable bonds, with values ≤ 7 being favorable [2]. The title compound's near-rigid scaffold (nRot = 1) thus offers a significant entropic advantage for target binding compared to more flexible analogs, contributing to potentially higher ligand efficiency.

Ligand efficiency Entropic penalty Oral bioavailability

Class-Level Cholinesterase Inhibitory Potential and CNS Target Engagement Rationale

1,2,4-Triazole-3-thiol derivatives have been identified as a chemotype with cholinesterase inhibitory activity, with multiple studies reporting IC₅₀ values in the low micromolar to sub-micromolar range [1][2]. In a 2020 study of synthetic 1,2,4-triazole derivatives, lead compounds demonstrated AChE inhibition with IC₅₀ values of 5.41–13.57 µM and BChE inhibition with IC₅₀ values of 7.52–41.54 µM, with structure-activity relationships indicating that the nature of the 5-substituent on the triazole ring significantly modulates potency [1]. Although direct IC₅₀ data for 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol against cholinesterases have not been published in the peer-reviewed literature to date, the compound's favorable CNS MPO profile (tPSA = 50.8 Ų, cLogP = 2.07, HBD = 1, nRot = 1) predicts adequate BBB penetration, and the ethoxyphenyl group provides a potential π-stacking interaction with the peripheral anionic site of AChE as suggested by molecular docking studies on related triazole-3-thiols [3]. In contrast, more polar analogs such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (tPSA > 80 Ų) would be expected to exhibit reduced CNS penetration under the same conditions [4].

Cholinesterase inhibition Alzheimer's disease CNS target

Scientifically Justified Application Scenarios for 5-(2-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based or Lead-Like Screening Libraries

With a tPSA of 50.8 Ų, cLogP of 2.07, only 1 hydrogen-bond donor, and a single rotatable bond, 5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol fulfills all CNS MPO parameters for BBB-penetrant compound design [1]. Procurement of this compound is warranted for constructing CNS-focused screening decks where analogs with additional polar substituents (e.g., 4-amino or 4-carboxyalkyl derivatives with tPSA > 80–90 Ų) would be systematically excluded. The free thiol group further enables disulfide-based covalent fragment screening approaches.

Diversifiable Core Scaffold for Parallel Library Synthesis via Thiol Alkylation

The nucleophilic thiol at position 3 serves as an efficient handle for S-alkylation, S-acylation, or thiol-ene reactions, enabling the rapid generation of focused compound libraries for antimicrobial or anticancer SAR exploration [2][3]. Procuring the free thiol form (as opposed to the 3-thione tautomer or pre-alkylated derivatives) maximizes synthetic optionality and eliminates the need for a deprotection step. The ethoxyphenyl substituent contributes intermediate lipophilicity that is suitable for cell-based screening without the solubility limitations associated with highly lipophilic chlorophenyl or adamantyl analogs.

Ortho-Ethoxy Substituent SAR Studies to Probe Electronic and Steric Effects on Target Binding

The ortho-ethoxy group provides a well-defined electron-donating and steric perturbation relative to the unsubstituted phenyl, para-ethoxy, ortho-methoxy, or ortho-chloro analogs. Systematic procurement of this compound alongside its 2-methoxy, 2-chloro, and unsubstituted phenyl counterparts enables quantitative SAR studies to dissect the contribution of alkoxy chain length, electronic effects, and steric bulk on target affinity and selectivity [4]. The measured cLogP difference of +0.31 vs. the unsubstituted phenyl analog provides a reference point for interpreting potency shifts that may arise from altered membrane partitioning vs. genuine target engagement.

Cholinesterase Inhibitor Lead Optimization with Favorable CNS Physicochemical Profile

Based on class-level validation of 1,2,4-triazole-3-thiols as cholinesterase inhibitors (AChE IC₅₀ range: 5.41–43.94 µM; BChE IC₅₀ range: 7.52–41.54 µM), this compound is positioned as a promising starting point for Alzheimer's disease drug discovery programs requiring CNS penetration [5][6]. Its tPSA of 50.8 Ų falls well below the 90 Ų BBB threshold, making it suitable for in vivo CNS target engagement studies where more polar triazole-3-thiol analogs would fail to achieve adequate brain exposure. The ethoxyphenyl moiety also provides opportunities for π-stacking interactions with the peripheral anionic site of AChE as suggested by docking studies on related scaffolds.

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